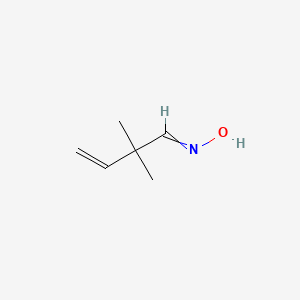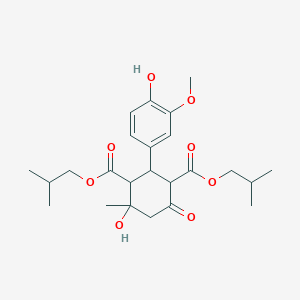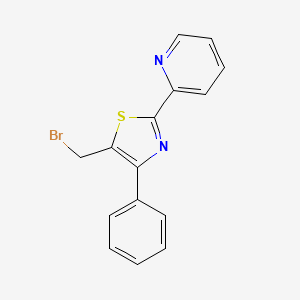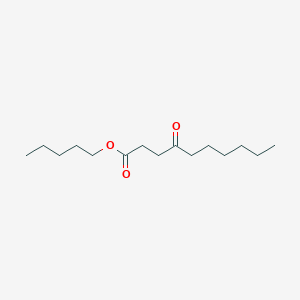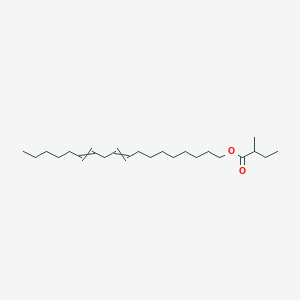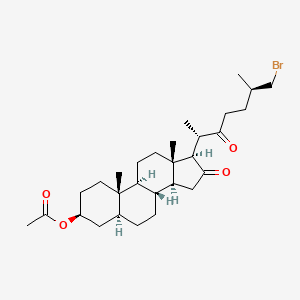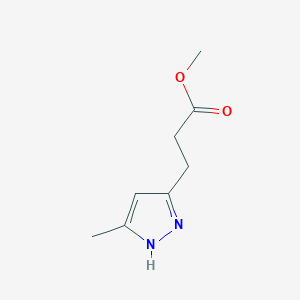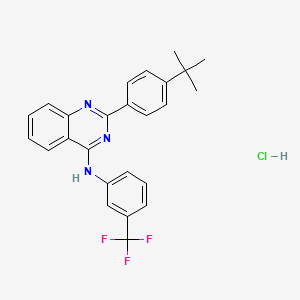
C25H23ClF3N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H23ClF3N3 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a trifluoromethyl group, a chloro group, and a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H23ClF3N3 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the nitrogen-containing heterocycle through a cyclization reaction, followed by the introduction of the trifluoromethyl and chloro groups via electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
C25H23ClF3N3: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that may include elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
C25H23ClF3N3: has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C25H23ClF3N3 exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl and chloro groups play a crucial role in its reactivity, influencing its interactions with biological molecules. The nitrogen-containing heterocycle is often involved in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
C25H23ClF3N3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with trifluoromethyl and chloro groups, such as and .
Uniqueness: The presence of the nitrogen-containing heterocycle and the specific arrangement of functional groups in contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H23ClF3N3 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H22F3N3.ClH/c1-24(2,3)17-13-11-16(12-14-17)22-30-21-10-5-4-9-20(21)23(31-22)29-19-8-6-7-18(15-19)25(26,27)28;/h4-15H,1-3H3,(H,29,30,31);1H |
InChI Key |
DPSFBOSUSUPKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


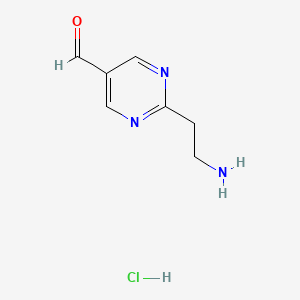

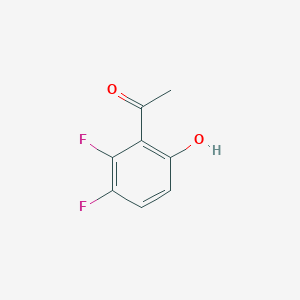
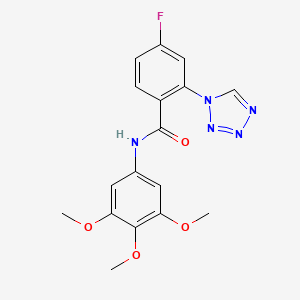
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

